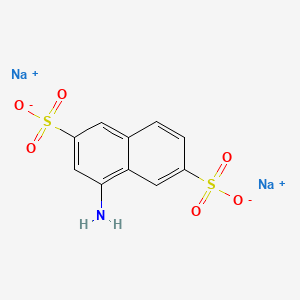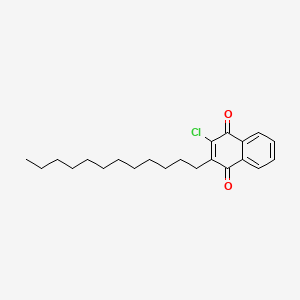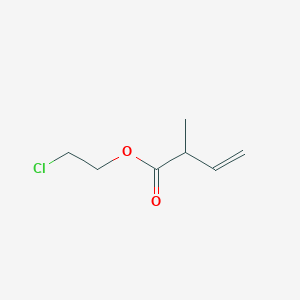
2-chloroethyl 2-methylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl 2-methylbut-3-enoate is an organic compound with a unique structure that combines the properties of both an ester and an unsaturated carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-methylbut-3-enoate typically involves the esterification of 2-Methyl-but-3-enoic acid with 2-chloroethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl 2-methylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloroethyl 2-methylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through esterification or substitution reactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloroethyl 2-methylbut-3-enoate involves its ability to undergo various chemical transformations The ester group can be hydrolyzed to release the carboxylic acid and alcohol, while the double bond can participate in addition reactions
Comparison with Similar Compounds
Similar Compounds
2-Methyl-but-3-enoic acid: The parent acid of the ester.
2-Chloroethyl acetate: Another ester with a similar structure but different reactivity.
3-Butenoic acid: A structural isomer with different chemical properties.
Uniqueness
2-chloroethyl 2-methylbut-3-enoate is unique due to the presence of both an unsaturated carboxylic acid and a chloroethyl ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Properties
Molecular Formula |
C7H11ClO2 |
|---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
2-chloroethyl 2-methylbut-3-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-6(2)7(9)10-5-4-8/h3,6H,1,4-5H2,2H3 |
InChI Key |
WWUVIIPHKVNXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(=O)OCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
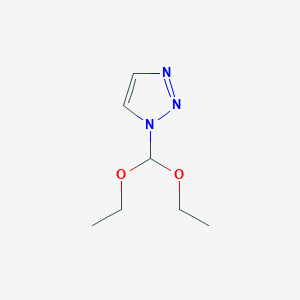
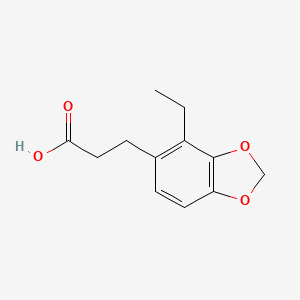
![2-Amino-5-[(3-chloro-4-fluorophenyl)amino]benzonitrile](/img/structure/B8414046.png)
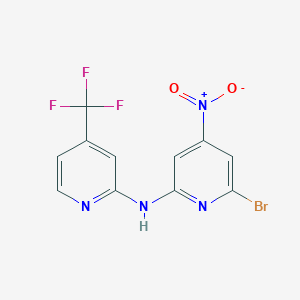
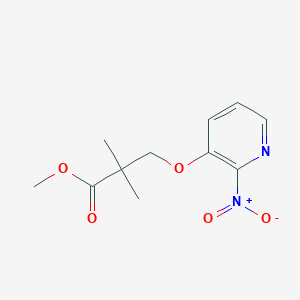

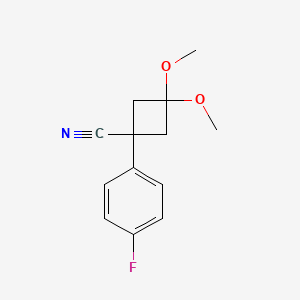
![1-Ethyl-4-oxo-6,8-difluoro-7-[4-(4-methoxyphenacyl)piperazino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8414082.png)
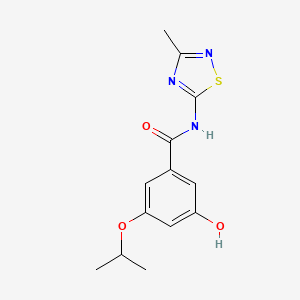
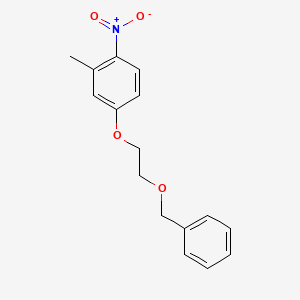
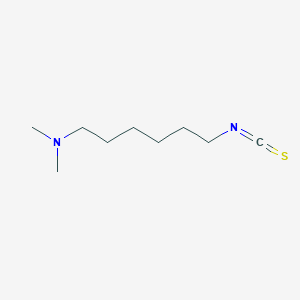
![3-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]benzonitrile](/img/structure/B8414120.png)
